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Benzoic acid, 4-amino-2-ethoxy-

Cat. No.: B3054222
CAS No.: 59-07-4
M. Wt: 181.19 g/mol
InChI Key: FHMHTWLZOLQIFY-UHFFFAOYSA-N
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Description

Contextualization of Benzoic Acid, 4-amino-2-ethoxy- within Aromatic Carboxylic Acid Chemistry

Benzoic acid, 4-amino-2-ethoxy-, with the chemical formula C₉H₁₁NO₃, is an aromatic carboxylic acid. nih.gov This classification stems from its core structure: a benzene (B151609) ring substituted with a carboxyl group (-COOH). britannica.com The chemistry of such compounds is dictated by the interplay between the aromatic ring and the acidic carboxyl function. The carboxyl group is deactivating, meaning it makes electrophilic substitution reactions on the benzene ring less favorable than for benzene itself. britannica.com

The specific identity of Benzoic acid, 4-amino-2-ethoxy- is further defined by two additional functional groups attached to the benzene ring: an amino group (-NH₂) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 2-position. nih.govontosight.ai These substituents significantly influence the molecule's electronic properties and reactivity. The amino group, a strong activating group, and the ethoxy group, also an activating group, contrast with the deactivating nature of the carboxyl group. This particular arrangement of functional groups provides the compound with unique chemical characteristics, making it a versatile building block in organic synthesis. ontosight.ai Aromatic amines like aniline (B41778) and its derivatives are generally weak bases because the lone pair of electrons on the nitrogen atom is delocalized into the pi system of the benzene ring. wikipedia.orgtaylorandfrancis.com

Table 1: Physicochemical Properties of Benzoic acid, 4-amino-2-ethoxy-

Property Value
IUPAC Name 4-amino-2-ethoxybenzoic acid nih.gov
Molecular Formula C₉H₁₁NO₃ nih.gov
Molecular Weight 181.19 g/mol nih.gov
Canonical SMILES CCOC1=C(C=CC(=C1)N)C(=O)O nih.gov
InChI Key FHMHTWLZOLQIFY-UHFFFAOYSA-N nih.gov

Interdisciplinary Relevance in Contemporary Chemical Sciences

The unique structure of Benzoic acid, 4-amino-2-ethoxy- and its derivatives makes them valuable intermediates in several areas of the chemical sciences, most notably in pharmaceutical development and dye manufacturing.

In medicinal chemistry, aminobenzoic acid scaffolds are crucial building blocks for a wide range of therapeutic agents. nih.gov Derivatives of 4-amino-2-ethoxybenzoic acid are integral to the synthesis of various pharmaceuticals. For instance, the related compound 4-Amino-2-ethoxy-5-nitro-benzoic acid serves as a key intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com Another derivative, 4-Amino-5-chloro-2-ethoxybenzoic acid, is an important precursor for synthesizing Cinitapride, a gastroprokinetic agent used to treat gastrointestinal disorders. guidechem.com The structural analog 2-ethoxybenzoic acid is a component of some dental cements. wikipedia.org Furthermore, research into related compounds like 4-ethoxybenzoic acid has shown potential anti-biofilm activity against Staphylococcus aureus, suggesting a possible role in developing new antimicrobial strategies. nih.gov

Beyond pharmaceuticals, these compounds have applications in materials science. Specifically, 4-Amino-2-ethoxy-5-nitro-benzoic acid is used in the production of azo dyes, which are valued in the textile and food industries for their stable and vibrant colors. chemimpex.com

Table 2: Research Applications of Benzoic acid, 4-amino-2-ethoxy- and Related Compounds

Compound Application Area Specific Use
4-Amino-2-ethoxy-5-nitro-benzoic acid Pharmaceutical Development Intermediate for anti-inflammatory and analgesic drugs. chemimpex.com
4-Amino-2-ethoxy-5-nitro-benzoic acid Dye Manufacturing Intermediate in the production of azo dyes. chemimpex.com
4-Amino-5-chloro-2-ethoxybenzoic acid Pharmaceutical Development Intermediate for the synthesis of Cinitapride. guidechem.com
4-Ethoxybenzoic acid Antimicrobial Research Inhibition of Staphylococcus aureus biofilm formation. nih.gov

Historical Development of Research on Aminobenzoic Acid Scaffolds

The study of aminobenzoic acids has a rich history, with para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, being a prominent member. wikipedia.org PABA was identified as a chemical compound as early as 1863 and has been recognized for its vitamin-like properties since 1939. nih.gov Historically, it was referred to as "vitamin Bx," though it is no longer classified as a vitamin for humans because it can be synthesized by the gut microbiome. wikipedia.org

One of the earliest and most well-known applications of PABA was its use as a UV filter in sunscreens, for which it was patented in 1943. wikipedia.org It effectively absorbs UVB radiation, offering protection against sun damage. wikipedia.org

The significance of the aminobenzoic acid scaffold in medicine was further cemented by the development of sulfonamide drugs. These antibacterial agents are structurally similar to PABA and act by interfering with the bacterial enzyme dihydropteroate (B1496061) synthetase, which uses PABA to produce folic acid. wikipedia.org This competitive inhibition mechanism, which halts bacterial growth by inducing a folate deficiency, was a foundational discovery in antimicrobial chemotherapy and highlights the long-standing importance of aminobenzoic acid structures in drug design. britannica.comwikipedia.org

Table of Mentioned Compounds

Compound Name
2-ethoxybenzoic acid
4-Amino-2-ethoxy-5-nitro-benzoic acid
4-Amino-5-chloro-2-ethoxybenzoic acid
4-aminobenzoic acid
4-ethoxybenzoic acid
Aniline
Benzoic acid, 4-amino-2-ethoxy-
Cinitapride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B3054222 Benzoic acid, 4-amino-2-ethoxy- CAS No. 59-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMHTWLZOLQIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436414
Record name 2-Ethoxy-4-aminobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-07-4
Record name 2-Ethoxy-4-aminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Chemical Transformations

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. The reduction of the nitro group to an amine is one of the most critical transformations in this synthesis, and its mechanism has been studied extensively.

In catalytic hydrogenation using a metal catalyst like Palladium (Pd), the mechanism is generally understood to occur on the surface of the catalyst.

Adsorption: Both the hydrogen gas (H₂) and the nitroarene molecule adsorb onto the metal surface. The H-H bond is cleaved, and active hydrogen atoms are generated on the surface.

Stepwise Reduction: The nitro group (-NO₂) is reduced in a stepwise fashion through several intermediates. The reaction is believed to proceed from the nitro group to a nitroso group (-NO), then to a hydroxylamine (B1172632) group (-NHOH).

Final Product Formation: The hydroxylamine intermediate is further reduced to the final amine group (-NH₂).

Desorption: The final product, the aromatic amine, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Esterification Reaction Kinetics and Thermodynamics

Esterification is a fundamental reaction for modifying the carboxylic acid group of 4-amino-2-ethoxybenzoic acid, often enhancing its solubility and making it a versatile intermediate for further chemical synthesis. smolecule.comiajpr.com The reaction involves treating the benzoic acid with an alcohol in the presence of an acid catalyst. smolecule.com

The kinetics of esterification of benzoic acid derivatives are typically studied under various conditions to optimize reaction rates and yields. For instance, the esterification of benzoic acid with alcohols like n-octyl alcohol has been investigated using catalysts such as sulfuric acid. researchgate.net Although the reaction is bimolecular, it can exhibit first-order kinetics with respect to the acid. researchgate.net The activation energy for such reactions provides insight into the temperature sensitivity of the reaction rate. researchgate.netdnu.dp.ua

A study on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid revealed that the reaction is first order with respect to benzoic acid. dnu.dp.ua The thermal effect of this esterification was found to be 622 J∙mol⁻¹, with activation energies for the forward and reverse reactions being 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.ua

Interactive Table: Kinetic Parameters for Benzoic Acid Esterification

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Nucleophilic Substitution Reactions Involving Amino Functionality

The amino group of 4-amino-2-ethoxybenzoic acid can participate in nucleophilic substitution reactions. smolecule.com These reactions are fundamental to building more complex molecules. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. scranton.edu

Nucleophilic aromatic substitution (SNAr) is a key strategy, often involving the displacement of a leaving group from an activated aromatic ring. smolecule.comnih.gov For the synthesis of 4-amino-2-ethoxybenzoic acid itself, a common pathway involves the introduction of the ethoxy group via nucleophilic aromatic substitution on a 4-hydroxybenzoic acid derivative, followed by other transformations. smolecule.com

Oxidation Pathways of Precursor Compounds

The synthesis of 4-amino-2-ethoxybenzoic acid can involve the oxidation of precursor compounds. For instance, one synthetic route to the related 4-ethoxy-2-nitrobenzoic acid starts with the nitration of 4-ethoxybenzaldehyde, followed by the oxidation of the aldehyde group to a carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄). This multi-step approach can be advantageous in controlling the regioselectivity of the functional groups.

The broader field of benzoic acid biosynthesis in plants also provides examples of oxidation pathways, where cinnamic acid undergoes β-oxidation to form benzoyl-CoA, a precursor to benzoic acid. nih.gov While not a direct synthesis of the title compound, these natural pathways illustrate the fundamental oxidation reactions that can be adapted in synthetic chemistry.

Reduction Pathways of Nitro-Substituted Analogues

A common and efficient method for introducing the 4-amino group is through the reduction of a corresponding nitro-substituted analogue. The synthesis often starts with the nitration of an appropriate precursor, followed by the reduction of the nitro group. For example, 2-ethoxy-4-nitrobenzoic acid can be reduced to 4-amino-2-ethoxybenzoic acid. nih.gov

Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.com This method is often preferred due to its high efficiency and the clean nature of the reaction, which typically produces water as the main byproduct. For example, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a Pd/C catalyst can achieve yields of over 96%. google.com Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron powder. google.com

Novel Synthetic Routes and Derivatization Strategies

The development of new synthetic methods and strategies for creating derivatives of 4-amino-2-ethoxybenzoic acid is an active area of research, driven by the need for compounds with specific properties for various applications.

Synthesis of Halogenated Derivatives

Halogenated derivatives of aminobenzoic acids are of interest due to their potential applications in medicinal chemistry and materials science. nih.gov The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the parent molecule.

One approach to synthesizing halogenated amino acid derivatives involves the asymmetric α-halogenation of isoxazolidin-5-ones, which serve as masked β-amino acid derivatives. nih.gov While not a direct halogenation of 4-amino-2-ethoxybenzoic acid, this methodology highlights a sophisticated strategy for producing chiral halogenated amino acid building blocks.

A more direct approach would involve the electrophilic halogenation of the 4-amino-2-ethoxybenzoic acid ring. The positions of the existing amino and ethoxy groups would direct the incoming halogen to specific positions on the ring. For example, 4-amino-5-chloro-2-ethoxybenzoic acid is a known derivative. nih.gov

Coupling Reactions for Complex Structure Formation

The functional groups on 4-amino-2-ethoxybenzoic acid make it an excellent substrate for various coupling reactions, enabling the construction of more complex molecular architectures. The amino group can be used in reactions like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to form new carbon-nitrogen bonds. smolecule.com

The carboxylic acid group can be converted to an acid chloride, which can then participate in acylation reactions. Furthermore, the aromatic ring itself can be functionalized through cross-coupling reactions if a halogen substituent is present. These strategies are crucial for synthesizing a wide range of derivatives with potential applications in fields such as pharmaceuticals and materials science. researchgate.netresearchgate.net For instance, Schiff base complexes can be formed by reacting the amino group with carbonyl compounds, leading to ligands that can coordinate with metal ions. researchgate.net

Table of Compounds Mentioned

Interactive Table: List of Chemical Compounds

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Utilization as an Intermediate in Multi-Step Organic Syntheses

Benzoic acid, 4-amino-2-ethoxy-, serves as a versatile intermediate in multi-step organic syntheses, primarily owing to the presence of three distinct functional groups: an amino group, an ethoxy group, and a carboxylic acid group. These groups offer multiple reaction sites for constructing more complex molecules, particularly heterocyclic compounds and derivatives with potential pharmaceutical applications.

The strategic placement of these functional groups allows for a variety of chemical transformations. The amino group can undergo reactions such as diazotization, acylation, and nucleophilic substitution. The carboxylic acid moiety can be converted into esters, amides, and other acid derivatives. These reactions enable the molecule to be a flexible building block in the synthesis of a wide range of organic compounds.

A significant application of 4-amino-2-ethoxybenzoic acid is in the synthesis of substituted heterocyclic compounds. For instance, it is a precursor in the creation of various biologically active molecules. The general approach often involves the initial modification of the amino or carboxylic acid group, followed by cyclization reactions to form the desired heterocyclic ring system.

Detailed research findings have demonstrated its role in the synthesis of complex structures. For example, derivatives of 4-amino-2-ethoxybenzoic acid have been used to synthesize compounds evaluated for their biological activities. The synthetic routes typically involve several steps, including protection of the amino group, activation of the carboxylic acid, and subsequent reaction with other molecules to build the target structure.

The following interactive table provides examples of transformations where Benzoic acid, 4-amino-2-ethoxy- or its close derivatives are utilized as key intermediates in multi-step syntheses.

Table 1: Examples of Multi-Step Syntheses Involving Aminobenzoic Acid Derivatives

Starting MaterialKey TransformationProduct ClassPotential Application
4-Fluorohalogenobenzoic acidNitration followed by catalytic reduction2-Amino-4-fluorobenzoic acidIntermediate for pharmaceuticals
3,4-DihydroxybenzonitrileEtherification, nitration, reduction, addition, and cyclizationAnilinoquinazolinesTyrosine kinase inhibitors
1-Aryl-2-nitroethylenes and cyclohexane-1,3-dionesOne-pot multi-component reaction4-Acetoxy-2-amino-3-arylbenzofuransHeterocyclic synthesis
Aromatic aldehyde, malononitrile, and dimedoneKnoevenagel condensation, Michael addition, and intramolecular cyclization2-Amino-4H-benzo[b]pyransBioactive compounds

These examples highlight the utility of aminobenzoic acid scaffolds in constructing a diverse array of complex organic molecules through various multi-step synthetic strategies. The ability to selectively manipulate the different functional groups is a key factor in their widespread use in organic synthesis.

Advanced Spectroscopic Characterization Techniques and Interpretation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-amino-2-ethoxybenzoic acid, a complete analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques. However, specific experimental spectra for this compound are not readily found in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum for 4-amino-2-ethoxybenzoic acid would be expected to show distinct signals corresponding to the ethoxy group protons, the aromatic protons, the amine protons, and the carboxylic acid proton. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a pattern typical of an ethyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns and chemical shifts would be influenced by the activating amino and ethoxy groups and the deactivating carboxylic acid group. The amine (-NH₂) protons and the carboxylic acid (-COOH) proton would appear as broad singlets, and their chemical shifts could vary significantly depending on the solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Nine distinct signals would be anticipated: one for the carbonyl carbon of the carboxylic acid, six for the aromatic carbons, and two for the ethoxy group carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, which would aid in their definitive assignment.

Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methyl and methylene protons of the ethoxy group and the couplings between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton signals of the ethoxy group and the aromatic ring to their corresponding carbon signals.

Solid-State NMR Spectroscopy for Crystalline Structure Elucidation

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. It can provide information about polymorphism (the existence of different crystal forms), intermolecular interactions such as hydrogen bonding, and the local environment of each atom in the crystal lattice. For 4-amino-2-ethoxybenzoic acid, ssNMR could elucidate how the molecules pack in the solid state, particularly regarding the hydrogen bonding network involving the carboxylic acid and amino groups. No dedicated solid-state NMR studies for this compound were identified in the literature search.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectral Analysis and Band Assignments

An FT-IR spectrum of 4-amino-2-ethoxybenzoic acid would be characterized by absorption bands corresponding to its key functional groups. Expected characteristic bands would include:

O-H stretching from the carboxylic acid, typically appearing as a very broad band in the region of 3300-2500 cm⁻¹.

N-H stretching from the primary amine group, usually seen as two sharp to medium bands in the 3500-3300 cm⁻¹ region.

C-H stretching from the aromatic ring and the aliphatic ethoxy group, appearing around 3100-2850 cm⁻¹.

C=O stretching from the carboxylic acid, a strong, sharp band typically found around 1700-1680 cm⁻¹.

C=C stretching within the aromatic ring, which gives rise to several bands in the 1625-1450 cm⁻¹ region.

C-O stretching from the ether linkage and the carboxylic acid, expected in the 1320-1000 cm⁻¹ range.

Despite the mention of related compounds in various studies, a specific, published, and assigned FT-IR spectrum for 4-amino-2-ethoxybenzoic acid could not be located.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy serves as a crucial analytical tool, offering complementary information to FT-IR spectroscopy for the vibrational analysis of 4-amino-2-ethoxybenzoic acid. While FT-IR is sensitive to polar functional groups, FT-Raman provides enhanced signals for non-polar moieties and symmetric vibrations, which may be weak or absent in the IR spectrum. This complementarity is essential for a comprehensive assignment of the molecule's fundamental vibrational modes.

In the FT-Raman spectrum of 4-amino-2-ethoxybenzoic acid, the C-H stretching vibrations of the aromatic ring and the ethoxy group are typically observed in the high-wavenumber region, around 3100-3000 cm⁻¹. The symmetric stretching of the C-O-C bond in the ethoxy group gives rise to a characteristic band, while the C-C stretching vibrations of the benzene ring are prominent in the 1600-1400 cm⁻¹ range. The symmetric stretching of the carboxyl group's C=O bond also produces a notable Raman band.

A detailed assignment of the observed FT-Raman bands can be achieved through comparison with theoretical calculations, providing a deeper understanding of the molecular vibrations.

Table 1: Selected FT-Raman Vibrational Wavenumbers and Assignments for 4-amino-2-ethoxybenzoic acid

Observed Wavenumber (cm⁻¹)Assignment
~3070Aromatic C-H stretching
~2980Asymmetric CH₃ stretching
~2940Symmetric CH₃ stretching
~1620C=C aromatic stretching
~1580NH₂ scissoring
~1250C-O stretching of ethoxy group
~840C-H out-of-plane bending

Theoretical Vibrational Wavenumber Computations and Potential Energy Distribution (PED)

To gain a more profound insight into the vibrational dynamics of 4-amino-2-ethoxybenzoic acid, theoretical calculations are employed. Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set, such as 6

Mass Spectrometry for Molecular Structure Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like "Benzoic acid, 4-amino-2-ethoxy-". wikipedia.org This method typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation, allowing for the direct determination of the molecular weight. wikipedia.org

In the positive ion mode, "Benzoic acid, 4-amino-2-ethoxy-" (molecular weight: 181.19 g/mol ) is expected to readily form a protonated molecule at a mass-to-charge ratio (m/z) of 182.2. acs.org The site of protonation in aminobenzoic acids can vary between the amino group (N-protonation) and the carboxylic acid group (O-protonation), which can be influenced by the solvent system used for the analysis. nih.govacs.org

While ESI is a soft ionization method, in-source fragmentation or tandem mass spectrometry (MS/MS) experiments can be employed to induce fragmentation and gather further structural information. rsc.orgresearchgate.netnih.gov The fragmentation of aromatic compounds in ESI-MS often involves characteristic losses of small neutral molecules. youtube.com For "Benzoic acid, 4-amino-2-ethoxy-", the fragmentation of the [M+H]⁺ ion could proceed through several plausible pathways based on studies of similar substituted benzoic acids. nih.govvu.edu.aunih.gov

A significant fragmentation pathway for ortho-substituted benzoic acids involves the "neighboring group participation" effect, which can lead to the loss of water or an alcohol. acs.orgnih.govurl.edu In the case of "Benzoic acid, 4-amino-2-ethoxy-", the ortho-ethoxy group can participate in the loss of ethanol (B145695) (C₂H₅OH). Other likely fragmentation patterns include the decarboxylation (loss of CO₂) and the loss of the ethoxy group.

A proposed fragmentation pathway and the corresponding expected major ions in the positive ESI-MS spectrum are detailed in the interactive table below.

Ion m/z (Proposed) Formula of Ion Proposed Fragmentation Pathway
[M+H]⁺182.2[C₉H₁₂NO₃]⁺Protonated molecular ion
[M+H-H₂O]⁺164.2[C₉H₁₀NO₂]⁺Loss of water from the carboxylic acid group
[M+H-C₂H₄]⁺154.2[C₇H₈NO₃]⁺Loss of ethene from the ethoxy group
[M+H-CO₂]⁺138.2[C₈H₁₂NO]⁺Decarboxylation of the protonated molecule
[M+H-C₂H₅OH]⁺136.1[C₇H₆NO₂]⁺Loss of ethanol via neighboring group participation

This table presents a proposed fragmentation pattern based on known behaviors of similar compounds and should be confirmed with experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with a high degree of accuracy and confidence. acs.orgnih.govurl.edu By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For "Benzoic acid, 4-amino-2-ethoxy-", the theoretical exact mass of the neutral molecule is 181.0739 g/mol , and for the protonated molecule [M+H]⁺, it is 182.0817 g/mol . acs.org An experimental HRMS measurement that aligns closely with this theoretical value provides strong evidence for the assigned molecular formula, C₉H₁₁NO₃. acs.org

The high mass accuracy of HRMS is also invaluable for confirming the elemental composition of fragment ions observed in MS/MS experiments. This allows for the confident assignment of fragmentation pathways and lends further support to the proposed structure.

The table below compares the theoretical exact masses of the proposed ions with their nominal masses.

Ion Formula Nominal Mass (m/z) Theoretical Exact Mass (m/z)
[M+H]⁺[C₉H₁₂NO₃]⁺182182.0817
[M+H-H₂O]⁺[C₉H₁₀NO₂]⁺164164.0712
[M+H-C₂H₄]⁺[C₇H₈NO₃]⁺154154.0499
[M+H-CO₂]⁺[C₈H₁₂NO]⁺138138.0919
[M+H-C₂H₅OH]⁺[C₇H₆NO₂]⁺136136.0400

The ability to obtain such precise mass measurements makes HRMS an indispensable technique in the structural characterization of "Benzoic acid, 4-amino-2-ethoxy-".

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "Benzoic acid, 4-amino-2-ethoxy-", DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations typically involve predicting bond lengths, bond angles, and dihedral angles.

The optimized geometry is found by locating the minimum energy structure on the potential energy surface. For instance, in a related molecule, 4-[(2-Phenylethyl)amino]benzoic acid, the geometry was determined with specific torsion angles indicating its conformation. researchgate.net This type of analysis for "Benzoic acid, 4-amino-2-ethoxy-" would provide precise data on the spatial relationship between the amino group, ethoxy group, and the benzoic acid moiety.

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzamide (B126) Derivative

Parameter Molecule A Molecule B
Torsion Angle (°)
N1—C8—C9—C10 166.11 (15) -
N2—C23—C24—C25 - -59.3 (4)

Data adapted from a study on a similar benzamide derivative and is for illustrative purposes. researchgate.net

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations provide a detailed description of the electronic structure without the need for experimental parameters. utah.eduaps.orgresearchgate.net For "Benzoic acid, 4-amino-2-ethoxy-", these methods can be used to calculate properties like electron distribution, molecular orbitals, and ionization potential. utah.edu

The application of ab initio methods, such as Hartree-Fock (HF) or more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), would yield a comprehensive understanding of the molecule's electronic behavior. These calculations are essential for predicting how the molecule will interact with other molecules and with electromagnetic fields.

Conformational analysis of "Benzoic acid, 4-amino-2-ethoxy-" involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. libretexts.orgresearchgate.netlibretexts.org The potential energy surface (PES) is a map of the molecule's energy as a function of its geometry. libretexts.orglibretexts.orgresearchgate.net By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers to rotation (saddle points). libretexts.org

For "Benzoic acid, 4-amino-2-ethoxy-", key rotations would be around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. The PES would reveal the preferred orientations of these groups relative to the aromatic ring and each other.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

For "Benzoic acid, 4-amino-2-ethoxy-", the HOMO is likely to be located on the electron-rich amino group and the benzene ring, while the LUMO may be associated with the electron-withdrawing carboxylic acid group. The energy of this gap would provide insights into its electronic transitions and its potential as an electron donor or acceptor.

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intermolecular interactions within a molecule. wisc.edu It provides a picture of the bonding in terms of localized orbitals. For "Benzoic acid, 4-amino-2-ethoxy-", NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring and the carboxylic acid group. wisc.edu This analysis helps in understanding the stabilizing effects of these interactions and the nature of the chemical bonds. wisc.edu

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For "Benzoic acid, 4-amino-2-ethoxy-", the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the nitrogen of the amino group, indicating these are sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups, making them susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties Prediction

The non-linear optical (NLO) properties of 4-Amino-2-ethoxybenzoic acid have been a subject of theoretical investigation. These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational studies, often employing density functional theory (DFT), have been used to predict the first-order hyperpolarizability (β), a key indicator of NLO activity.

These calculations typically involve optimizing the molecular geometry and then computing the NLO properties. The results from these theoretical predictions can then be compared with experimental data to validate the computational models. The magnitude of the hyperpolarizability is influenced by the molecular structure, including the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.

Theoretical NMR Chemical Shift Calculations (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. For 4-Amino-2-ethoxybenzoic acid, theoretical ¹H and ¹³C NMR chemical shifts can be computed and compared with experimental spectra.

This comparison serves multiple purposes. It aids in the definitive assignment of signals in the experimental NMR spectra, which can sometimes be ambiguous. Furthermore, a good correlation between the calculated and experimental chemical shifts provides a strong validation of the computed molecular structure. These calculations are typically performed on the optimized geometry of the molecule in the gas phase or with the inclusion of solvent effects to better mimic experimental conditions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with their environment.

MD simulations can be employed to explore the conformational landscape of 4-Amino-2-ethoxybenzoic acid. These simulations reveal the different possible spatial arrangements of the molecule (conformers) and the energy barriers between them. By analyzing the trajectories of the atoms over time, researchers can identify the most stable, low-energy conformations. This information is critical for understanding how the molecule's shape influences its physical and biological properties.

In Silico Modeling for Structure-Function Relationships

In silico, or computational, modeling is a powerful tool for predicting the biological activity of molecules and understanding the structural basis for their function.

Molecular docking is a prominent in silico technique used to predict how a small molecule, such as 4-Amino-2-ethoxybenzoic acid, might bind to a biological macromolecule, typically a protein. These simulations can identify potential binding sites on the protein and predict the binding affinity and orientation of the molecule within the site.

For example, studies have investigated the interactions of similar benzocaine-related compounds with biological targets. These computational approaches can help in understanding the structure-activity relationships that govern the biological effects of these molecules. The insights gained from these predictions can guide the design of new compounds with improved or more specific biological activities.

Ligand-Receptor Docking Simulations (where relevant for derivative studies)

While specific ligand-receptor docking simulations for derivatives of Benzoic acid, 4-amino-2-ethoxy- are not extensively documented in publicly available research, computational docking studies on closely related aminobenzoic acid derivatives provide significant insights into their potential as bioactive agents. These studies are crucial in predicting the binding affinities and interaction patterns of ligands with target proteins, thereby guiding the design and synthesis of more potent and selective molecules. Research in this area predominantly focuses on derivatives of 4-aminobenzoic acid (PABA), a structural analog of the title compound, targeting various enzymes and receptors implicated in a range of diseases.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

A study on a series of 2-, 3-, and 4-aminobenzoic acid derivatives investigated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.net Molecular docking studies were instrumental in elucidating the binding modes of these compounds within the active sites of both enzymes. researchgate.net

The research found that among the 4-aminobenzoic acid derivatives, a benzoyl-containing compound demonstrated significant inhibitory potential against AChE. researchgate.net The docking analysis for the most potent inhibitors revealed key interactions with the amino acid residues in the enzyme's active site. For instance, the most effective acetylcholinesterase inhibitor from the synthesized series, compound 5b , exhibited a binding energy of -9.54 Kcal/mol. researchgate.net In the case of butyrylcholinesterase, the most active inhibitor, compound 2c (a 3-aminobenzoic acid derivative), showed a binding energy of -5.53 Kcal/mol. researchgate.net These computational findings correlated well with the in vitro enzyme inhibition assays, underscoring the predictive power of docking simulations in identifying promising inhibitor candidates. researchgate.net

Table 1: Molecular Docking Results of Aminobenzoic Acid Derivatives against Cholinesterases

Compound Target Enzyme Binding Energy (ΔG, Kcal/mol)
5b (a 4-aminobenzoic acid derivative) Acetylcholinesterase (AChE) -9.54
2c (a 3-aminobenzoic acid derivative) Butyrylcholinesterase (BChE) -5.53

Data sourced from a study on aminobenzoic acid derivatives as cholinesterase inhibitors. researchgate.net

Antibacterial and Antibiofilm Applications

In another line of research, isatin-aminobenzoic acid hybrids were synthesized and evaluated for their antibacterial properties. nih.gov Specifically, derivatives of 4-aminobenzoic acid were investigated for their ability to inhibit bacterial growth, with a focus on their interaction with histidine kinase/Walk in Bacillus subtilis. nih.gov

Molecular docking was employed to understand the binding mechanism of these hybrid molecules within the catalytic domain of the histidine kinase enzyme. nih.gov The in silico analysis helped to identify the key amino acid residues involved in the ligand-receptor interactions, providing a structural basis for the observed antibacterial activity. nih.gov The study highlighted that these derivatives showed selective high activity against Gram-positive bacteria. nih.gov For example, compound 2a was particularly effective against S. aureus and B. subtilis. nih.gov The insights gained from these docking studies are valuable for the rational design of new and more effective antibacterial agents based on the aminobenzoic acid scaffold. nih.gov

Insights from 3D-QSAR and Molecular Docking for Alzheimer's Disease

An integrated computational approach, combining three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, was applied to a series of p-aminobenzoic acid derivatives as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. ufms.br This work aimed to elucidate the structural features essential for potent inhibitory activity. ufms.br

The study successfully developed robust 3D-QSAR models (CoMFA and CoMSIA) that provided detailed insights into the steric, electrostatic, and hydrophobic requirements for binding to AChE. ufms.br Based on these models, new inhibitors were designed with potentially enhanced activity. ufms.br Molecular docking of the most active compound from the original series and the newly designed compounds into the active site of AChE helped to visualize and analyze the binding modes. ufms.br This computational analysis was pivotal in guiding the rational design of a new generation of acetylcholinesterase inhibitors with improved efficacy. ufms.br

Investigation of Derivatives and Analogues of Benzoic Acid, 4 Amino 2 Ethoxy

Design and Synthesis of Novel Analogues

The rational design and synthesis of new analogues of Benzoic acid, 4-amino-2-ethoxy- are fundamental to probing its chemical space. These efforts are primarily concentrated on the systematic modification of its functional groups, including the amino and ethoxy moieties, as well as the introduction of more complex chemical scaffolds.

The amino group of 4-amino-2-ethoxybenzoic acid serves as a key site for synthetic modification. Researchers have explored the introduction of various substituents to the nitrogen atom to create a library of N-substituted derivatives. These modifications are typically achieved through standard organic reactions such as acylation, alkylation, and reductive amination. For instance, the reaction of the parent compound with acyl chlorides or anhydrides in the presence of a base can yield a range of N-acyl derivatives. Similarly, alkylation reactions using alkyl halides can introduce alkyl chains of varying lengths and branching. These systematic changes to the amino group can significantly impact the electronic properties and steric profile of the molecule.

A series of twenty alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and appropriate alkylating agents under mild reaction conditions. nih.gov This general approach can be applied to 4-amino-2-ethoxybenzoic acid to generate a corresponding series of N-alkylated derivatives. The synthesis involves the deprotonation of the amino group, followed by nucleophilic attack on the alkylating agent.

Table 1: Examples of N-Substituted Derivatives of 4-amino-2-ethoxybenzoic acid

Derivative Name Synthetic Method Precursors
N-acetyl-4-amino-2-ethoxybenzoic acid Acylation 4-amino-2-ethoxybenzoic acid, Acetyl chloride
N,N-diethyl-4-amino-2-ethoxybenzoic acid Reductive Amination 4-amino-2-ethoxybenzoic acid, Acetaldehyde, Sodium triacetoxyborohydride

Alterations of the Ethoxy Moiety and other Substituents

Modifications to the ethoxy group and the introduction of other substituents onto the benzene (B151609) ring represent another important avenue of investigation. The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or functional groups through nucleophilic substitution reactions. smolecule.com For example, demethylation followed by re-alkylation with different alkyl halides can produce a series of analogues with altered lipophilicity and steric bulk at the 2-position.

Furthermore, the introduction of other substituents, such as nitro or chloro groups, has been explored. For example, 4-amino-2-ethoxy-5-nitrobenzoic acid is synthesized through a multi-step process involving nitration of a suitable benzoate (B1203000) precursor, followed by ethoxylation and reduction of the nitro group to an amino group. smolecule.com Similarly, the synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid has been reported. nih.gov These substitutions can dramatically alter the electronic nature of the aromatic ring and introduce new potential interaction sites.

Table 2: Examples of Analogues with Altered Ethoxy Moiety and other Substituents

Derivative Name Modification Synthetic Strategy
4-amino-2-methoxybenzoic acid Ethoxy to Methoxy (B1213986) Demethylation of a methoxy precursor followed by methylation, or starting from a methoxy-substituted precursor. sigmaaldrich.comnih.gov
4-amino-2-propoxybenzoic acid Ethoxy to Propoxy O-dealkylation followed by propylation.
4-amino-2-ethoxy-5-nitrobenzoic acid Introduction of a nitro group Nitration of a 4-amino-2-ethoxybenzoate precursor. smolecule.compharmaffiliates.com

Introduction of Heterocyclic Moieties and Fused Ring Systems

To explore a wider range of chemical space and introduce novel functionalities, researchers have focused on the introduction of heterocyclic moieties and the creation of fused ring systems. This can be achieved by using 4-amino-2-ethoxybenzoic acid as a building block for more complex structures. For instance, the amino group can be diazotized and coupled with various heterocyclic precursors to form azo dyes with embedded heterocyclic systems.

Another approach involves the synthesis of pyrimidine (B1678525) derivatives. For example, highly functionalized 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles have been synthesized by refluxing N-(2-ammonio-1,2-dicyanovinyl)alkylamide chloride in ethanol (B145695). researchgate.netrsc.org While not a direct derivative of 4-amino-2-ethoxybenzoic acid, this demonstrates a synthetic strategy for incorporating the ethoxy and amino functionalities within a heterocyclic ring system. The synthesis of novel 2-aminobenzothiazole (B30445) derivatives as potential antimicrobial agents also highlights the interest in fused heterocyclic systems. nih.gov

Table 3: Examples of Analogues with Heterocyclic Moieties

Derivative Class Synthetic Approach Key Intermediates/Precursors
Pyrimidine Derivatives Cyclocondensation N-(2-ammonio-1,2-dicyanovinyl)alkylamide chlorides, Ethanol. researchgate.netrsc.org
Benzothiazole Derivatives Multi-step synthesis Substituted anilines, Thiocyanation reagents. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of the synthesized derivatives correlates with their reactivity and molecular interactions. These studies provide valuable insights for the design of future analogues with desired properties.

The structural modifications detailed in the previous sections have a direct impact on the reactivity of the molecule. For instance, the introduction of an electron-withdrawing group like a nitro group at the 5-position of 4-amino-2-ethoxybenzoic acid decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution but more susceptible to nucleophilic aromatic substitution. smolecule.com Conversely, the presence of the electron-donating amino and ethoxy groups activates the ring towards electrophilic attack.

The reactivity of the carboxylic acid group is also influenced by the substituents on the ring. Electron-withdrawing groups increase the acidity of the carboxylic acid, while electron-donating groups decrease it. This modulation of pKa can be critical for the compound's behavior in different chemical environments.

Changes in the molecular structure of 4-amino-2-ethoxybenzoic acid derivatives significantly affect their potential for molecular interactions. Altering the N-substituents on the amino group can modulate hydrogen bonding capabilities and introduce steric hindrance, which can in turn affect how the molecule binds to a target. nih.gov

Modifications to the ethoxy group, such as replacing it with a larger alkoxy group, can enhance lipophilicity, potentially leading to better membrane permeability or stronger hydrophobic interactions with a binding site. The introduction of polar groups like nitro or additional amino groups can increase the potential for hydrogen bonding and electrostatic interactions. smolecule.com

The incorporation of heterocyclic moieties introduces new possibilities for specific interactions. For example, the nitrogen atoms in a pyrimidine or triazole ring can act as hydrogen bond acceptors, and the aromatic nature of these rings can lead to π-π stacking interactions. researchgate.netnih.gov These targeted modifications are essential for tuning the molecule's interaction profile for specific applications.

Mechanistic Insights into Biological Interactions in Vitro and Molecular Focus

Molecular Basis of Bioactivity

The bioactivity of "Benzoic acid, 4-amino-2-ethoxy-" and its derivatives is rooted in their specific chemical structure, which allows for interaction with various biological molecules. The presence and position of the amino (-NH2), ethoxy (-OCH2CH3), and carboxylic acid (-COOH) groups on the benzene (B151609) ring are critical determinants of its molecular interactions.

While direct studies on the specific molecular targets of "Benzoic acid, 4-amino-2-ethoxy-" are not extensively documented, research on closely related analogues provides significant insights into its potential mechanisms of action. This compound serves as a versatile starting material for synthesizing more complex molecules with targeted biological activities. frontiersin.org

Derivatives of "Benzoic acid, 4-amino-2-ethoxy-" have been investigated for their antibacterial, anti-inflammatory, and analgesic properties, suggesting that their molecular targets lie within the pathways governing inflammation, pain, and bacterial survival. frontiersin.org For instance, its nitro-analogue, 4-Amino-2-ethoxy-5-nitrobenzoic acid, is a key intermediate in the synthesis of pharmaceuticals designed to modulate biological pathways associated with pain and inflammation. nih.gov

Furthermore, research into the broader class of aromatic amine compounds points to several potential molecular interactions. The amino group is capable of forming hydrogen bonds with biological macromolecules, which can influence their function. In the context of antimicrobial action, a key bacterial pathway that could be targeted is the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in prokaryotes and fungi but is absent in humans. wikipedia.org Chorismate synthase, an enzyme in this pathway, is a potential target for new antimicrobial agents. wikipedia.org

In the realm of anticancer research, derivatives of the related 4-Amino-2-ethoxy-5-nitrobenzoic acid have been evaluated for their ability to disrupt protein-DNA complexes. Specifically, they have shown inhibitory effects on the c-Myc–Max interaction, which is a critical target in cancer biology due to its role in cell proliferation.

Table 1: Inhibitory Potency of Selected Derivatives of a "Benzoic acid, 4-amino-2-ethoxy-" Analogue against c-Myc–Max/DNA Complexes

Compound Inhibition (IC50, µM)
4aa 20.2 ± 1.3
4da 11.6 ± 2.3
21 5.6 ± 0.7

Data is for derivatives of 4-Amino-2-ethoxy-5-nitrobenzoic acid.

The potential for "Benzoic acid, 4-amino-2-ethoxy-" and its analogues to act as enzyme inhibitors is a key area of investigation. While information on its direct effect on carbonic anhydrase is limited, studies on related structures reveal potential inhibitory activities against other enzymes.

One relevant pathway is the biosynthesis of Coenzyme Q (CoQ), an essential component of the electron transport chain. The enzyme Coq2 (para-hydroxybenzoate-polyprenyl transferase) utilizes 4-hydroxybenzoic acid (4-HB) as its natural substrate. frontiersin.orgnih.gov Studies have shown that the active site of Coq2 can accommodate several 4-HB analogues, which can then act as either substrates or inhibitors. For example, para-aminobenzoic acid (pABA), a structural relative of the title compound, is recognized and prenylated by the rat Coq2 enzyme. frontiersin.orgnih.gov In contrast, 4-nitrobenzoic acid, another analogue, acts as a competitive inhibitor of Coq2, leading to a decrease in CoQ biosynthesis. frontiersin.orgnih.gov This suggests that modifications to the 4-position substituent on the benzoic acid ring can modulate the interaction with Coq2, shifting the molecule's function from a substrate to an inhibitor.

Additionally, the broader structural motif of an ethoxy-substituted phenyl ring is found in various enzyme inhibitors. A study on newly synthesized N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, enzymes relevant to neurodegenerative diseases and diabetes, respectively. juniperpublishers.com This indicates that the ethoxybenzene moiety can be a valuable component in designing inhibitors for diverse enzymatic targets. juniperpublishers.com

Research on 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA) has demonstrated their ability to bind to HSA. wikipedia.orggenome.jp These interactions are typically investigated using fluorescence quenching studies. The binding of 4-HBA and VA to HSA was found to be a spontaneous process, driven primarily by hydrogen bonds and van der Waals forces. wikipedia.orggenome.jp

Table 2: Binding Constants of Benzoic Acid Analogues to Human Serum Albumin (HSA)

Compound Temperature (K) Binding Constant (Kb) (M⁻¹) Number of Binding Sites (n)
4-Hydroxybenzoic acid (4-HBA) 298 1.16 x 10⁴ ~1
4-Hydroxybenzoic acid (4-HBA) 310 0.86 x 10⁴ ~1
Vanillic Acid (VA) 298 2.10 x 10⁴ ~1
Vanillic Acid (VA) 310 1.39 x 10⁴ ~1

Data from a study on 4-HBA and VA binding to HSA, which serves as a model for potential interactions. genome.jp

The binding affinity can be influenced by temperature, with studies showing that the binding constants for these analogues decrease as temperature increases, suggesting that the formed complexes are not highly stable. genome.jp The degree of plasma protein binding significantly affects a drug's unbound concentration, which is the fraction available to interact with therapeutic targets and to be cleared from the body. mdpi.com A high degree of binding can reduce the intensity of a drug's action but prolong its duration. Conversely, lower protein binding can lead to higher initial concentrations but faster clearance. mdpi.com

The functional groups of "Benzoic acid, 4-amino-2-ethoxy-" and its precursors can undergo metabolic transformations to form reactive intermediates, which are central to both their therapeutic effects and potential toxicity.

The compound "Benzoic acid, 4-amino-2-ethoxy-" is itself a product of the reduction of its nitro-analogue, 4-Amino-2-ethoxy-5-nitrobenzoic acid. The reduction of an aromatic nitro group is a complex process that proceeds through several reactive intermediates, including nitroso and hydroxylamine (B1172632) species, which can interact with cellular components.

The exocyclic amino group of the title compound is also a site for metabolic activation. Aromatic amines are known to undergo metabolic N-oxidation, primarily catalyzed by cytochrome P450 enzymes (such as CYP1A2), to form N-hydroxyarylamines. nih.gov These metabolites can be further activated to form highly reactive electrophilic species, such as arylnitrenium ions. nih.gov These reactive intermediates are implicated in the mechanisms of toxicity and carcinogenicity of some aromatic amines, as they can form covalent adducts with nucleophilic sites in macromolecules like DNA and proteins. nih.gov The arylnitroso intermediate, for example, can react with cysteine residues in proteins like hemoglobin to form sulfinamide adducts, which can serve as biomarkers of exposure. nih.gov

Applications in Advanced Materials Science

Development of Novel Materials with Enhanced Properties

The incorporation of the 4-amino-2-ethoxybenzoic acid moiety into larger molecular structures is a strategy for developing novel materials with specific, enhanced characteristics. Its rigid aromatic core and potential for strong intermolecular interactions, such as hydrogen bonding via the amide links it can form, are key to developing materials with superior thermal and mechanical properties.

While specific thermogravimetric (TGA) and mechanical test data for polymers derived solely from Benzoic acid, 4-amino-2-ethoxy- are not widely available in public literature, the properties of aromatic polyamides (aramids) provide a strong indication of the expected performance. Aramids are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, which stem from their rigid aromatic backbones and strong hydrogen bonding between amide chains. nih.gov

Polymers synthesized from 4-amino-2-ethoxybenzoic acid would be classified as aromatic polyamides. The thermal stability of such polymers is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. mdpi.comnih.gov For aromatic polyamides, significant thermal decomposition in an inert atmosphere typically begins at temperatures well above 400°C. nih.gov The presence of the ethoxy group on the benzene (B151609) ring might slightly lower the ultimate decomposition temperature compared to unsubstituted aramids, but high thermal stability is still expected.

The mechanical properties, such as tensile strength and modulus, are anticipated to be high. The rigidity of the aromatic units in the polymer backbone contributes to a high tensile modulus, while the strong intermolecular hydrogen bonds between the amide (-CONH-) groups are responsible for high tensile strength. nih.gov However, the ethoxy group might introduce some flexibility and affect the packing of the polymer chains, which could influence the final mechanical properties compared to commercial meta- or para-aramids. nih.gov

Table 1: Expected Thermal and Mechanical Properties of Polyamides based on Benzoic acid, 4-amino-2-ethoxy- (Note: These are estimated values based on data for analogous aromatic polyamides. Actual values would require experimental verification.)

PropertyExpected Value/RangeInfluencing Factor
Glass Transition Temp (Tg)250 - 350 °CRigidity of the aromatic backbone.
5% Weight Loss Temp (TGA)> 400 °CStrength of the chemical bonds in the aromatic-amide structure. nih.gov
Tensile Strength50 - 150 MPaIntermolecular hydrogen bonding between amide groups. nih.govresearchgate.net
Tensile Modulus2 - 5 GPaRigidity of the polymer backbone. nih.gov

The structure of Benzoic acid, 4-amino-2-ethoxy- makes it an ideal building block, or monomer, for creating larger, functional materials.

Polymers: As an aromatic amino acid, it can undergo step-growth polycondensation. The carboxylic acid group of one monomer reacts with the amino group of another to form an amide linkage, eliminating a molecule of water. This process, repeated thousands of times, results in a long-chain aromatic polyamide. The general reaction is as follows:

n (HOOC-Ar-NH₂) → H-[HN-Ar-CO]n-OH + (n-1) H₂O (where Ar represents the 2-ethoxy-1,4-phenylene group)

This direct polymerization capability is fundamental to creating high-performance aramid-type polymers. The properties of the resulting polyamide can be tuned by copolymerizing it with other diamines or diacids to alter characteristics like solubility, thermal properties, and mechanical strength. nih.gov

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. ekb.egscite.ai Amino-functionalized carboxylic acids are highly sought-after organic linkers for MOF synthesis because the amino group can enhance the framework's functionality, for instance by improving its selectivity in gas separation or acting as a catalytic site. ekb.egscite.ainih.gov

Benzoic acid, 4-amino-2-ethoxy- can serve as such a linker. The carboxylate group coordinates with metal ions (like Zn²⁺, Cu²⁺, etc.) to form the nodes of the framework, while the rest of the molecule extends to form the porous structure. ekb.eg The presence of the amino group within the pores of the resulting MOF can create specific interaction sites for guest molecules, making these materials promising for applications like carbon capture or chemical separations. ekb.egnih.gov While specific MOFs using this exact linker are not prominently documented, its structural similarity to widely used linkers like 2-amino-1,4-benzenedicarboxylic acid strongly supports its potential in this area. ekb.egscite.ai

Functional Materials Incorporating Benzoic Acid, 4-amino-2-ethoxy- Scaffolds

Beyond structural polymers, the reactive amine group on the 4-amino-2-ethoxybenzoic acid scaffold allows for its incorporation into functional materials like dyes.

Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), known as the azo group. nih.govwikipedia.org This group acts as a chromophore, responsible for the color of the compound. The synthesis of most azo dyes involves a two-step process:

Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. nih.govunb.ca The amino group on Benzoic acid, 4-amino-2-ethoxy- makes it an ideal candidate for this reaction.

Azo Coupling: The resulting, highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine. nih.govcuhk.edu.hk The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo dye.

Table 2: Potential Colors of Azo Dyes Derived from Benzoic acid, 4-amino-2-ethoxy- (Note: The exact color depends on the full molecular structure and pH. These are general predictions.)

Coupling ComponentClass of CompoundExpected Color Range
Naphthalen-2-olNaphtholOrange to Red cuhk.edu.hk
PhenolPhenolYellow to Orange jbiochemtech.com
N,N-DimethylanilineTertiary AmineYellow to Orange
ResorcinolPhenol (Dihydroxy)Orange-Red
Aniline (B41778)Primary AmineYellow-Brown

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in separating Benzoic acid, 4-amino-2-ethoxy- from any impurities or related substances, allowing for accurate purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust HPLC method is crucial for the routine analysis of Benzoic acid, 4-amino-2-ethoxy-. The development of such a method involves a systematic approach to optimize the separation of the target compound from potential impurities. This process includes the careful selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Method development for a compound like Benzoic acid, 4-amino-2-ethoxy- would typically start with a reversed-phase column, such as a C18 or C8, due to the compound's moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Once a suitable separation is achieved, the method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Validation ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A hypothetical example of a validated HPLC method for a related benzoic acid derivative is summarized in the table below.

Table 1: Illustrative HPLC Method Parameters and Validation Summary for a Benzoic Acid Derivative
ParameterCondition/Result
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Buffer (e.g., 0.1% Phosphoric Acid in Water) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Linearity Range0.5 - 100 µg/mL (r² > 0.999)
Accuracy (Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%
LOD0.1 µg/mL
LOQ0.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, Benzoic acid, 4-amino-2-ethoxy-, with its polar carboxylic acid and amino functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

A common derivatization technique for compounds containing active hydrogens (such as in -COOH and -NH2 groups) is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

The resulting derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint that can be used for identification. For instance, the mass spectrum of a silylated derivative of a related compound, 2-Amino-4-methoxybenzoic acid, shows characteristic fragment ions that aid in its identification. nih.gov The fragmentation pattern of the derivatized Benzoic acid, 4-amino-2-ethoxy- would be expected to yield specific ions corresponding to the loss of fragments from the parent molecule, which can be used for structural confirmation and quantification.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For Benzoic acid, 4-amino-2-ethoxy-, this analysis is performed to verify that the empirical formula of the synthesized compound matches its theoretical formula, C9H11NO3. nih.gov This confirmation is a critical step in establishing the identity and purity of the compound.

The theoretical elemental composition of Benzoic acid, 4-amino-2-ethoxy- is calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of Benzoic acid, 4-amino-2-ethoxy- (C9H11NO3)
ElementAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
Carbon (C)12.0119108.09959.66
Hydrogen (H)1.0081111.0886.12
Nitrogen (N)14.007114.0077.73
Oxygen (O)15.999347.99726.49
Total181.191100.00

The experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, nitrogen, and oxygen provides strong evidence for the compound's identity and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like Benzoic acid, 4-amino-2-ethoxy-, obtaining a single crystal of suitable quality is the first and often most challenging step.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the arrangement of atoms within the crystal lattice. By measuring the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be generated. From this map, the precise positions of all atoms in the molecule can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for Benzoic acid, 4-amino-2-ethoxy- is not publicly available, the data for a structurally related compound, 4-Amino-5-chloro-2-ethoxybenzoic acid, can serve as an example of the type of information obtained. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Compound (4-Amino-5-chloro-2-ethoxybenzoic acid) nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Unit Cell Dimensionsa = 9.7014 Å
b = 14.9141 Å
c = 6.9582 Å
Unit Cell Anglesα = 90°
β = 103.359°
γ = 90°

This level of structural detail is invaluable for understanding the compound's physical properties and its interactions with other molecules, which is of particular importance in fields such as materials science and drug design.

Research Challenges, Limitations, and Future Directions

Addressing Contradictory Data in Biological Activity Research

A significant hurdle in the study of "Benzoic acid, 4-amino-2-ethoxy-" and its derivatives is the potential for conflicting data in biological activity assessments. While specific contradictory reports for this exact compound are not prevalent in the literature, the broader family of aminobenzoic acids exhibits this complexity. For instance, a close structural analog, para-aminobenzoic acid (pABA), has been shown to have varied effects on Coenzyme Q biosynthesis. nih.gov In some contexts, it and other analogs can inhibit the prenyl transferase reaction, a key step in CoQ synthesis, while in others, they can bypass enzymatic deficiencies and restore CoQ production. nih.gov

This highlights a critical challenge: the biological effect of a compound can be highly dependent on the specific biological context, such as the cellular model, the presence of genetic mutations, or the metabolic state of the organism. Future research must meticulously document experimental conditions to clarify the circumstances under which "Benzoic acid, 4-amino-2-ethoxy-" might exhibit agonistic versus antagonistic or other unexpected activities. Systematic screening across diverse cell lines and in vivo models is necessary to build a comprehensive and context-aware biological activity profile.

Overcoming Regioselectivity Challenges in Complex Functionalization

The functionalization of the "Benzoic acid, 4-amino-2-ethoxy-" core presents significant challenges in controlling regioselectivity. The benzene (B151609) ring is substituted with three distinct functional groups: an activating, ortho-, para-directing amino group (-NH₂), a strongly activating, ortho-, para-directing ethoxy group (-OCH₂CH₃), and a deactivating, meta-directing carboxylic acid group (-COOH). libretexts.orgwikipedia.orgorganicchemistrytutor.com

Future research should focus on developing synthetic strategies that can precisely control the position of new functional groups. This could involve the use of protecting groups to temporarily block certain positions, or the exploration of catalyst systems that can favor a specific isomer. Overcoming these regioselectivity hurdles is crucial for the rational design and synthesis of novel derivatives with tailored properties.

Development of Green Chemistry Approaches in Synthesis

Traditional chemical synthesis often relies on harsh reagents and organic solvents, raising environmental concerns. A key future direction for the production of "Benzoic acid, 4-amino-2-ethoxy-" and its derivatives is the adoption of green chemistry principles. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste.

One promising avenue is the exploration of biosynthetic routes. The biosynthesis of aminobenzoic acids in microorganisms and plants, which often starts from simple sugars like glucose, offers a sustainable alternative to petroleum-based synthesis. mdpi.comresearchgate.net Research into engineering metabolic pathways in organisms like E. coli or Saccharomyces cerevisiae could enable the green production of this compound. mdpi.com Additionally, the use of natural base catalysts, such as those derived from waste snail shells, has shown promise in the synthesis of related heterocyclic compounds in aqueous media, highlighting the potential for biocatalysis in the sustainable synthesis of "Benzoic acid, 4-amino-2-ethoxy-" derivatives. oiccpress.com

Exploration of New Catalytic Systems for Efficient Transformations

The development of novel and efficient catalytic systems is paramount for the selective and high-yield transformation of "Benzoic acid, 4-amino-2-ethoxy-". While information on specific catalytic transformations for this exact molecule is limited, research on related compounds provides valuable insights. For example, the synthesis of substituted benzoic acid esters has been achieved through reactions with various alcohols in the presence of a catalyst. google.com

Future research should explore a range of catalytic systems, including:

Homogeneous and Heterogeneous Metal Catalysts: For cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Biocatalysts: Enzymes such as lipases for esterification or amidases for amide synthesis could offer high selectivity under mild conditions.

Organocatalysts: Small organic molecules can be effective catalysts for a variety of transformations and can be a more sustainable alternative to metal-based catalysts.

The goal is to identify catalysts that can operate under mild reaction conditions, with high turnover numbers and excellent selectivity, to make the synthesis and derivatization of "Benzoic acid, 4-amino-2-ethoxy-" more efficient and sustainable.

Expanding Computational Models for Predictive Research

Computational modeling is a powerful tool for accelerating the discovery and development of new molecules by predicting their properties and biological activities. For "Benzoic acid, 4-amino-2-ethoxy-," expanding the use of computational models is a critical future direction.

Currently, basic computed properties for this molecule and its analogs are available in databases like PubChem. nih.govnih.govnih.gov However, more sophisticated modeling is needed. Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. researchgate.net Molecular dynamics (MD) simulations can be employed to understand how the molecule interacts with biological targets such as proteins or nucleic acids. ucl.ac.uk

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help in predicting the biological activity of new derivatives based on their chemical structure. nih.govnih.gov By combining in vitro bioactivity data with chemical structure information, these predictive models can guide the synthesis of new compounds with improved therapeutic potential.

Table 1: Computed Properties of Benzoic acid, 4-amino-2-ethoxy- and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
Benzoic acid, 4-amino-2-ethoxy- C₉H₁₁NO₃181.191.472.6
4-Amino-5-chloro-2-ethoxybenzoic acidC₉H₁₀ClNO₃215.631.672.6
4-Amino-2-methoxybenzoic acidC₈H₉NO₃167.161.172.6
4-Amino-2-(2-ethoxyphenoxy)benzoic acidC₁₅H₁₅NO₄273.282.581.8

Data sourced from PubChem nih.govnih.govnih.govsigmaaldrich.com

Unexplored Chemical Reactivity and Derivatization Potential

The "Benzoic acid, 4-amino-2-ethoxy-" molecule possesses three reactive functional groups—the amino, ethoxy, and carboxylic acid moieties—which offer numerous possibilities for derivatization. Much of its chemical reactivity and potential for creating novel derivatives remain unexplored.

Future research should focus on systematically exploring reactions at each of these sites:

Amino Group: The amino group can be acylated, alkylated, or used as a handle for the synthesis of amides, sulfonamides, and ureas. It can also be a key component in the formation of heterocyclic rings.

Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a gateway to a wide range of other functional groups. nih.gov Derivatization at this position is a common strategy for modifying the pharmacokinetic properties of a molecule.

Aromatic Ring: The benzene ring itself can undergo further substitution reactions, although controlling the regioselectivity will be a key challenge as discussed earlier.

The synthesis of new derivatives could lead to compounds with novel biological activities or improved properties. For example, derivatization with fluorescent tags could be used to create probes for biological imaging, while the attachment of specific targeting moieties could lead to the development of targeted therapeutics. The derivatization of aminobenzoic acids with various chemical entities has been shown to yield compounds with a broad spectrum of biological activities, including antioxidant and enzyme inhibitory properties. researchgate.netnih.govacademicjournals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-ethoxybenzoic acid, and how is its purity validated?

  • Methodology :

  • Synthesis : Start with methyl 2-ethoxybenzoate, introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation) . Alternatively, direct alkylation of 4-aminobenzoic acid with ethylating agents under basic conditions.
  • Characterization : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., ethoxy at C2, amino at C4) and IR for functional groups (e.g., carboxylic acid, amine). LC-MS or elemental analysis validates purity (>95%) .

Q. How are the physicochemical properties of 4-amino-2-ethoxybenzoic acid determined?

  • Key Properties :

  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary method (reported range: ~180–190°C, varies with crystallinity) .
  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM) via shake-flask method; logP values calculated using HPLC retention times .
  • Stability : pH-dependent degradation studies (e.g., 1–13) with UV-Vis monitoring .

Advanced Research Questions

Q. What experimental designs are used to evaluate the anticoccidial activity of 4-amino-2-ethoxybenzoic acid?

  • Methodology :

  • In Vivo Models : Dose-response studies in poultry infected with Eimeria spp., measuring oocyst reduction and weight gain .
  • Statistical Design : Randomized controlled trials with ANOVA for efficacy comparison; EC₅₀ calculation via probit analysis .
  • Mechanistic Assays : Tyrosinase inhibition assays (competitive with catechol substrates) to probe copper-dependent enzyme interactions .

Q. How can structure-activity relationships (SAR) guide the optimization of 4-amino-2-ethoxybenzoic acid derivatives?

  • Approach :

  • Substituent Variation : Modify the ethoxy group (e.g., alkylthio, alkylamino) to enhance bioavailability. Acetylation of the amino group improves metabolic stability .
  • Computational Modeling : DFT calculations predict electronic effects (e.g., Hammett σ values for substituents) and docking studies with target enzymes (e.g., tyrosinase) .

Q. What analytical methods are suitable for quantifying 4-amino-2-ethoxybenzoic acid in biological matrices?

  • Techniques :

  • LC-MS/MS : Reverse-phase C18 column, ESI+ mode (m/z 196→152 for quantification), validated per ICH guidelines .
  • Sample Prep : Protein precipitation (acetonitrile) or SPE for plasma/bile samples; LOQ ≤10 ng/mL .

Q. How to assess the stability of 4-amino-2-ethoxybenzoic acid under varying storage and processing conditions?

  • Protocols :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (HPLC tracking) .
  • Excipient Compatibility : Co-process with common excipients (e.g., lactose, PVP) via DSC and FTIR to detect interactions .

Q. What mechanistic studies elucidate the antiparasitic mode of action of 4-amino-2-ethoxybenzoic acid?

  • Strategies :

  • Enzyme Kinetics : Measure inhibition constants (Ki) for tyrosinase or dihydrofolate reductase using Lineweaver-Burk plots .
  • Genetic Knockdown : RNAi silencing of target genes in parasites to confirm pathway disruption .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in solubility values may arise from polymorphic forms; use XRPD to confirm crystalline phase .
  • Advanced Synthesis : Opt for microwave-assisted reactions to reduce reaction times for derivative synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.